molecular formula C12H14O5 B1353831 3-(3-Methoxyphenyl)pentanedioic acid CAS No. 69061-62-7

3-(3-Methoxyphenyl)pentanedioic acid

Cat. No. B1353831
CAS RN: 69061-62-7
M. Wt: 238.24 g/mol
InChI Key: GTUJHNHKCXMUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methoxyphenyl)pentanedioic acid” is a chemical compound with the CAS Number: 69061-62-7 . It has a molecular weight of 238.24 and its molecular formula is C12H14O5 . The IUPAC name for this compound is 3-(3-methoxyphenyl)pentanedioic acid .


Molecular Structure Analysis

The InChI code for “3-(3-Methoxyphenyl)pentanedioic acid” is 1S/C12H14O5/c1-17-10-4-2-3-8 (5-10)9 (6-11 (13)14)7-12 (15)16/h2-5,9H,6-7H2,1H3, (H,13,14) (H,15,16) . This indicates the specific arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 398.6±32.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.5±3.0 kJ/mol . The flash point is 152.5±18.6 °C . The index of refraction is 1.554 . The molar refractivity is 59.5±0.3 cm^3 . The polar surface area is 84 Å^2 . The polarizability is 23.6±0.5 10^-24 cm^3 . The surface tension is 53.4±3.0 dyne/cm . The molar volume is 185.8±3.0 cm^3 .

Scientific Research Applications

Synthesis and Catalysis

3-(3-Methoxyphenyl)pentanedioic acid and its derivatives are utilized in various synthesis processes, highlighting the compound's versatility in organic chemistry. For instance, the synthesis of Amyl 4-Hydroxy-3-Methoxycinnamate, prepared by direct esterification of a similar compound, showcases the potential of these compounds in producing high-yield products under optimized conditions, such as specific molar ratios and catalyst usage (Lin Xin-jie, 2012). Additionally, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids into 3-(methoxyphenyl)propanoic acids with nearly quantitative yield demonstrates the electrocatalytic capabilities and the efficiency of electrosynthesis in modifying such compounds (L. Korotaeva et al., 2011).

Materials Science and Photophysical Properties

In materials science, the coordination compound [Cd(mip)(GTC)]n, incorporating a derivative of 3-(3-Methoxyphenyl)pentanedioic acid, exhibits significant thermal stability and luminescent properties, making it a candidate for potential photoluminescence material. This illustrates the compound's role in developing novel materials with specific photophysical characteristics (Li Yan et al., 2016).

Medicinal Chemistry and Biological Activities

The compound has been explored for its antibacterial activity, particularly in derivatives such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. These derivatives have shown significant inhibition of biofilm formation by oral pathogens like Porphyromonas gingivalis and Streptococcus mutans, indicating potential therapeutic/preventive applications for oral infections (C. Bodet et al., 2008). Another derivative, shown to have promising cancer chemopreventive properties, further underscores the medicinal significance of 3-(3-Methoxyphenyl)pentanedioic acid derivatives in the development of novel therapeutic agents (M. Curini et al., 2006).

Safety And Hazards

The safety information for “3-(3-Methoxyphenyl)pentanedioic acid” includes a GHS07 pictogram . The signal word is "Warning" . For more detailed safety and hazard information, please refer to the MSDS .

properties

IUPAC Name

3-(3-methoxyphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUJHNHKCXMUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498839
Record name 3-(3-Methoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)pentanedioic acid

CAS RN

69061-62-7
Record name 3-(3-Methoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.